molecular formula C22H38NiO4 B15251655 Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B15251655
M. Wt: 425.2 g/mol
InChI Key: FPQQRRXEOLXSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione can be synthesized by reacting nickel(II) salts with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. A common method involves dissolving nickel(II) acetate in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethylheptane-3,5-dione and a base like sodium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .

Scientific Research Applications

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves coordination chemistry principles. The nickel ion forms a stable complex with the diketone ligands, which can interact with other molecules through coordination bonds. This interaction can influence various chemical and biological processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific ligand structure, which provides stability and reactivity that are advantageous in various applications. Its ability to form stable complexes with nickel makes it particularly useful in catalysis and material science .

Properties

Molecular Formula

C22H38NiO4

Molecular Weight

425.2 g/mol

IUPAC Name

nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2

InChI Key

FPQQRRXEOLXSCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2]

Origin of Product

United States

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